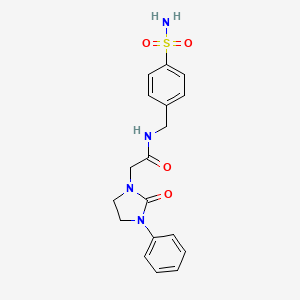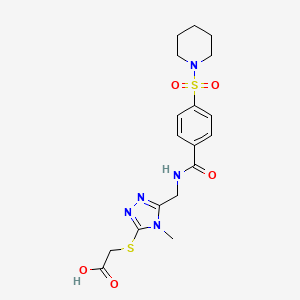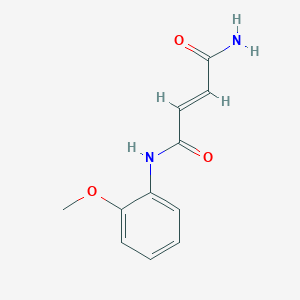
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A is complex and not yet fully understood. It is known to target a variety of signaling pathways, including the NF-κB and HIF-1α pathways, which are involved in inflammation and cancer growth. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. In addition, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A in lab experiments is its specificity for certain signaling pathways and enzymes, allowing for targeted research. Additionally, its synthetic nature allows for easy production and purification. However, one limitation is its relatively new discovery, leading to a lack of extensive research and potential unknown side effects.
Direcciones Futuras
There are numerous potential future directions for research on 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A. One area of interest is its potential use as a cancer treatment, particularly in combination with other therapies. Additionally, it may have applications in the treatment of inflammatory disorders and neurological diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A involves the reaction of 2-phenylimidazolidin-4-one with 4-(chloromethyl)benzenesulfonamide, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization, yielding a white powder with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells through the suppression of certain signaling pathways. Inflammation studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can reduce the production of inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXNRDNAJDVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)


![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)



![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)

![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)